(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone

Description

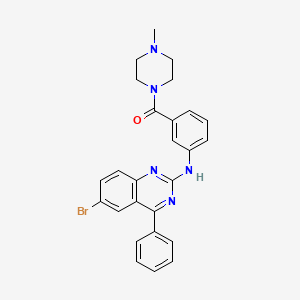

The compound “(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone” is a quinazoline derivative featuring a 6-bromo-4-phenylquinazoline core linked via an amino group to a phenyl ring substituted with a 4-methylpiperazine methanone moiety. Quinazoline scaffolds are widely studied for their biological activities, particularly in oncology, due to their ability to inhibit kinases such as EGFR (epidermal growth factor receptor) . The bromine substituent at position 6 enhances electrophilicity and may contribute to halogen bonding interactions in target proteins, while the 4-methylpiperazine group improves solubility and pharmacokinetic properties. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL being standard in the field .

Properties

IUPAC Name |

[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24BrN5O/c1-31-12-14-32(15-13-31)25(33)19-8-5-9-21(16-19)28-26-29-23-11-10-20(27)17-22(23)24(30-26)18-6-3-2-4-7-18/h2-11,16-17H,12-15H2,1H3,(H,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGRCJYRNJVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors to form the quinazoline ring system.

Bromination: Introduction of the bromine atom at the 6-position of the quinazoline ring.

Amination: Coupling of the brominated quinazoline with an aniline derivative to introduce the amino group.

Attachment of the Piperazine Moiety: This step involves the reaction of the intermediate with 4-methylpiperazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.

Reduction: Reduction reactions can be used to modify the quinazoline ring or the attached functional groups.

Substitution: The bromine atom in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline ring.

Scientific Research Applications

Case Studies

A study demonstrated that synthesized quinazoline derivatives exhibited potent anticancer activity against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine showed an IC50 value of 0.096 μM against EGFR, highlighting its potential as a targeted therapeutic agent .

| Compound Name | Target | IC50 Value (µM) | Cancer Type |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | EGFR | 0.096 | Breast |

| Compound from Das et al. | Dual EGFR/HER2 | Not specified | Various |

Antimicrobial Properties

Quinazoline derivatives also exhibit significant antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Research Findings

In a recent study, derivatives similar to (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone were tested for their antibacterial properties, showing promising results against resistant strains .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

| Compound | Key Structural Features | Potential Applications |

|---|---|---|

| (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Target Compound) | 6-Bromo-quinazoline core; 4-phenyl substitution; 4-methylpiperazine methanone linker | Kinase inhibition (e.g., EGFR), anticancer therapeutics |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone () | Furan ring; aminobenzoyl-piperazine linkage | Intermediate in organic synthesis; potential antimicrobial agents |

| (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone () | Boronic ester (dioxaborolane); 4-methylpiperazine methanone | Suzuki-Miyaura cross-coupling precursor; proteasome inhibition studies |

Pharmacological and Physicochemical Properties

- Lipophilicity : The 4-methylpiperazine group in the target compound reduces logP compared to the boronic ester analogue, enhancing aqueous solubility .

- Reactivity : The bromine substituent offers a handle for further derivatization (e.g., palladium-catalyzed couplings), contrasting with the boronic ester’s role in Suzuki reactions .

- Bioactivity : Quinazoline derivatives like the target compound often exhibit stronger kinase inhibition than furan-based analogues, which lack the planar aromatic system for π-π stacking in enzyme active sites .

Biological Activity

The compound (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone, often referred to as a quinazoline derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its pharmacological versatility. The presence of the bromine atom at the 6-position and the piperazine moiety enhances its interaction with biological targets. The structural formula can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. The compound under consideration has shown promising results against various cancer cell lines.

In Vitro Studies

- Cell Line Sensitivity : Research indicates that quinazoline derivatives exhibit selective cytotoxicity towards tumorigenic cells while sparing normal cells. For instance, IC50 values for certain derivatives have been reported in the low micromolar range, indicating potent activity against cancer cells .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer proliferation. Molecular docking studies suggest strong binding affinity to EGFR with calculated binding energies ranging from -5.3 to -6.7 kcal/mol .

Case Studies

A study by Abouzid et al. demonstrated that specific substitutions on the quinazoline ring significantly enhance anticancer efficacy, with compounds showing up to 84% inhibition in tumor cell proliferation . Another study reported that derivatives with halogen substitutions exhibited increased potency against resistant cancer cell lines .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties.

Antibacterial and Antifungal Activity

- Broad Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. In vitro assays indicated that certain derivatives had minimum inhibitory concentrations (MICs) in the range of 1–10 μg/mL .

- Synergistic Effects : Combinations of quinazoline derivatives with traditional antibiotics have demonstrated synergistic effects, enhancing overall antimicrobial efficacy .

Research Findings

A study highlighted that modifications at specific positions on the quinazoline structure could lead to increased antibacterial activity, particularly against resistant strains such as MRSA .

Anti-inflammatory Properties

Recent research has also explored the anti-inflammatory potential of quinazoline derivatives.

- Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases .

- Mechanisms : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Bromination of the quinazoline core using NBS (N-bromosuccinimide) in DMF at 80°C .

- Step 2 : Buchwald-Hartwig amination to introduce the aniline moiety, employing Pd(OAc)₂ as a catalyst and Xantphos as a ligand in toluene under reflux .

- Step 3 : Piperazine coupling via nucleophilic acyl substitution using DIPEA (diisopropylethylamine) in dichloromethane .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., switch from DCM to THF for solubility) and catalyst loading (e.g., 5–10 mol% Pd) to improve yield .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- 1H/13C NMR : Key peaks include:

- Quinazoline aromatic protons (δ 8.2–8.5 ppm, multiplet) .

- Piperazine N-CH₂ signals (δ 3.2–3.5 ppm) .

- HRMS : Exact mass calculation for C₂₆H₂₄BrN₅O (M+H⁺: 526.1054) .

- IR : Stretch frequencies for carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3350 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in reaction pathway efficiency?

- Approach : Use the Artificial Force Induced Reaction (AFIR) method to model transition states and identify low-energy pathways .

- Case Study : For competing amination pathways (e.g., intramolecular vs. intermolecular), DFT calculations (B3LYP/6-31G*) can predict regioselectivity. Compare computed activation energies (ΔG‡) with experimental yields to validate models .

- Tools : Gaussian or ORCA for quantum mechanics; visualization via PyMOL or VMD .

Q. What strategies address crystallographic data inconsistencies during structure refinement?

- Refinement Workflow :

- Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to resolve positional disorder in the phenylquinazoline moiety .

- For twinned crystals, apply the HKL-5 program to deconvolute overlapping reflections .

Q. How to resolve discrepancies between structural predictions and biological assay results in structure-activity relationship (SAR) studies?

- Strategy :

- Perform docking simulations (AutoDock Vina) using the compound’s X-ray structure to identify binding poses vs. target proteins (e.g., kinases) .

- If bioactivity contradicts predictions, revise protonation states (e.g., piperazine at physiological pH) using Molecular Dynamics (MD) simulations (AMBER force field) .

- Experimental Validation : Synthesize analogs with modified substituents (e.g., replace Br with Cl) and reassay to isolate steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.